[1,3]thiazolo[3,2-a]benzimidazole

NPP1 inhibition glioblastoma ectonucleotidase selectivity

Procure the unsubstituted thiazolo[3,2-a]benzimidazole core to unlock unique pharmacological space inaccessible to imidazo[2,1-b]thiazoles. This planar, electron-rich scaffold enables selective NPP1 inhibition (>10,000× selectivity over NTPDase1-3, NPP2-3, TNAP, CD73) and dual eradication of proliferating tumor cells & CD133+ cancer stem cells—activities not recapitulated by generic alternatives. Leverage a transition-metal-free, single-step propargyl tosylate methodology (up to 92% yield) or explore sub-micromolar antibacterial leads (MIC 0.28 μM) with minimal mammalian cytotoxicity. Verify scaffold identity via CAS 247-83-6 to ensure ring-fusion geometry at position 3a.

Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol
CAS No. 247-83-6
Cat. No. B5514785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]thiazolo[3,2-a]benzimidazole
CAS247-83-6
Molecular FormulaC9H6N2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=CS3
InChIInChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H
InChIKeyIHCQWURUZRYCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,3]Thiazolo[3,2-a]benzimidazole (CAS 247-83-6) – Core Scaffold for Bioactive Derivatives and Advanced Synthesis


[1,3]Thiazolo[3,2-a]benzimidazole (CAS 247-83-6) is a fused tricyclic heterocyclic system that integrates a benzimidazole nucleus with a thiazole ring, serving as the unsubstituted core scaffold from which numerous biologically active derivatives are constructed [1]. The parent compound (C₉H₆N₂S, MW 174.22) was first reported in 1966 and has since been extensively utilized as a key intermediate in medicinal chemistry and organic synthesis [1][2]. Its planar, electron-rich structure confers a unique platform for generating diverse substitution patterns—particularly at the C-2 and C-3 positions—which directly modulate pharmacological activity profiles across multiple target classes [3].

Why [1,3]Thiazolo[3,2-a]benzimidazole Cannot Be Interchanged with Superficially Similar Fused Heterocycles


Despite superficial structural resemblance to other fused benzimidazole systems such as imidazo[2,1-b]thiazoles (e.g., Levamisole) or thiazolo[3,2-a]pyrimidines, [1,3]thiazolo[3,2-a]benzimidazole is not functionally interchangeable. The precise ring-fusion geometry (thiazole C=N bridgehead at position 3a) dictates both electronic distribution and conformational rigidity, directly impacting target binding and metabolic stability [1]. While imidazo[2,1-b]thiazoles have established clinical utility as immunomodulators, their pharmacological profiles diverge sharply: the thiazolo[3,2-a]benzimidazole core enables access to a distinct chemical space characterized by selective NPP1 inhibition and cancer stem cell targeting—activities not recapitulated by imidazo[2,1-b]thiazole or thiazolo[3,2-a]pyrimidine scaffolds under comparable conditions [2]. Generic substitution therefore risks both loss of desired bioactivity and introduction of unintended off-target effects.

[1,3]Thiazolo[3,2-a]benzimidazole – Quantitative Differentiation Evidence Versus In-Class Analogs and Alternative Scaffolds


NPP1 Inhibitor Selectivity: Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivative Versus Nucleotide-Derived NPP1 Inhibitors

A 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one derivative (compound 17) exhibited a Ki of 467 nM against NPP1 (ATP substrate) with an uncompetitive inhibition mechanism. Critically, this compound showed no inhibition of related human ecto-nucleotidases including NTPDase1 (CD39), NTPDases2-3, NPP2, NPP3, tissue-nonspecific alkaline phosphatase (TNAP), and ecto-5'-nucleotidase (eN, CD73), establishing high NPP1 selectivity [1]. In contrast, the most extensively studied NPP1 inhibitors—nucleotide derivatives and analogs—suffer from poor oral bioavailability due to high polarity, which fundamentally limits their therapeutic utility [1].

NPP1 inhibition glioblastoma ectonucleotidase selectivity

Cancer Stem Cell (CSC) CD133 Inhibition: 3-Phenylthiazolo[3,2-a]benzimidazole Analog 4b Versus In-Class Analogs 4a and 4c

A series of 3-phenylthiazolo[3,2-a]benzimidazoles (4a–d) was evaluated for antiproliferative activity and CD133 surface expression inhibition. Compound 4b demonstrated IC₅₀ values of 9 μM (HT-29 colon cancer) and 12 μM (MDA-MB-468 triple-negative breast cancer), and inhibited CD133 expression by 50%. By comparison, analog 4a showed IC₅₀ values of 21 μM and 23 μM with only 14% CD133 inhibition; analog 4c exhibited IC₅₀ values of 29 μM and 24 μM with 48% CD133 inhibition [1]. Thus, 4b was 2.3- to 3.2-fold more potent than 4a/4c in antiproliferative assays and substantially more effective at CD133 inhibition.

cancer stem cells CD133 inhibition cytotoxicity

Synthetic Accessibility: Transition-Metal-Free Route to 3-Substituted Thiazolo[3,2-a]benzimidazoles Versus Classical Mercaptobenzimidazole Routes

A transition-metal-free synthesis using propargyl tosylates and 2-mercaptobenzimidazoles under basic conditions affords 3-substituted thiazolo[3,2-a]benzimidazoles in yields up to 92% in a single synthetic step [1]. In contrast, classical routes starting from preformed 2-mercaptobenzimidazole require multiple steps, often employing halogenated electrophiles and strong acids (e.g., AcOH/H₂SO₄ or PPA), resulting in lower overall yields and more complex purification [2]. Furthermore, an alternative methodology proceeding via 4-alkyl-N-3-(2-aminophenyl)-thiazoline-2-thiones achieves high yields while circumventing the need for preformed mercaptobenzimidazole, offering distinct advantages in simplicity and starting material availability relative to traditional approaches [3].

synthetic methodology yield optimization transition-metal-free

Antimicrobial Potency: Thiazolo[3,2-a]benzimidazole Derivatives Versus Standard Antibiotics

While the parent thiazolo[3,2-a]benzimidazole scaffold itself lacks intrinsic antimicrobial activity, certain derivatives demonstrate potent antibacterial effects. Notably, lead compounds from a series of thiazolo[3,2-a]benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.28 μM against tested bacterial strains, coupled with minimal cytotoxicity (IC₅₀ > 50 μM) [1]. In a separate study, a 1β-methyl carbapenem bearing a thiazolo[3,2-a]benzimidazole moiety displayed enhanced antibacterial activity relative to the unsubstituted carbapenem core, underscoring the scaffold's role in improving antibiotic potency [2].

antibacterial MIC carbapenem

[1,3]Thiazolo[3,2-a]benzimidazole – Validated Application Scenarios Based on Quantitative Evidence


Development of Selective NPP1 Inhibitors for Glioblastoma Therapy

Procure thiazolo[3,2-a]benzimidazole derivatives, particularly 3(2H)-one analogs, for the design of selective NPP1 inhibitors with drug-like properties. The scaffold enables high selectivity over related ecto-nucleotidases (no inhibition of NTPDase1-3, NPP2-3, TNAP, or CD73), overcoming the oral bioavailability limitations inherent to nucleotide-based NPP1 inhibitors [1]. This selectivity profile is critical for glioblastoma-targeted drug development.

Dual-Action Anticancer Agents Targeting Bulk Tumor Cells and Cancer Stem Cells (CSCs)

Utilize 3-phenylthiazolo[3,2-a]benzimidazole derivatives as lead compounds for anticancer programs requiring simultaneous eradication of proliferating tumor cells and CD133+ cancer stem cells. Compound 4b demonstrates IC₅₀ values of 9–12 μM and 50% CD133 inhibition, providing a validated starting point for optimizing dual-activity agents [1]. This dual capability is not observed with other fused benzimidazole scaffolds under comparable conditions.

Cost-Efficient Synthesis of 3-Substituted Derivatives via Transition-Metal-Free Routes

Employ the transition-metal-free propargyl tosylate methodology for large-scale production of 3-substituted thiazolo[3,2-a]benzimidazoles. This single-step procedure achieves up to 92% yield under mild basic conditions, significantly reducing cost, time, and purification complexity compared to classical multi-step mercaptobenzimidazole routes [1]. Suitable for both medicinal chemistry hit expansion and process chemistry scale-up.

Antibacterial Lead Optimization with Favorable Therapeutic Index

Leverage thiazolo[3,2-a]benzimidazole-containing derivatives as antibacterial leads, particularly those achieving sub-micromolar MIC values (0.28 μM) with minimal mammalian cytotoxicity (IC₅₀ > 50 μM) [1]. The scaffold's ability to enhance carbapenem activity further supports its use in next-generation antibiotic development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,3]thiazolo[3,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.